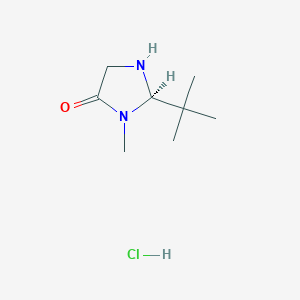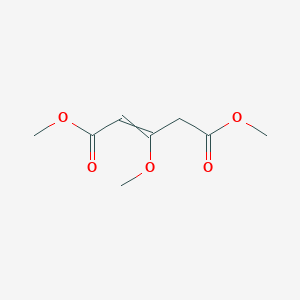
Dimethyl 3-methoxypent-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-methoxypent-2-enedioate can be synthesized through various synthetic routes. One common method involves the esterification of 3-methoxypent-2-enedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Dimethyl 3-methoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxypent-2-enedioic acid.
Reduction: Formation of 3-methoxypent-2-enediol.
Substitution: Formation of various substituted pentenedioates depending on the nucleophile used.
科学研究应用
Dimethyl 3-methoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 3-methoxypent-2-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with enzymes .
相似化合物的比较
Similar Compounds
Dimethyl 3-methylpent-2-enedioate: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 2-methoxypropene-1,3-dicarboxylate: Another ester derivative with a different carbon skeleton.
Uniqueness
Dimethyl 3-methoxypent-2-enedioate is unique due to the presence of both methoxy and ester functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
属性
分子式 |
C8H12O5 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
dimethyl 3-methoxypent-2-enedioate |
InChI |
InChI=1S/C8H12O5/c1-11-6(4-7(9)12-2)5-8(10)13-3/h4H,5H2,1-3H3 |
InChI 键 |
XDJSMNMYQUPOSP-UHFFFAOYSA-N |
规范 SMILES |
COC(=CC(=O)OC)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


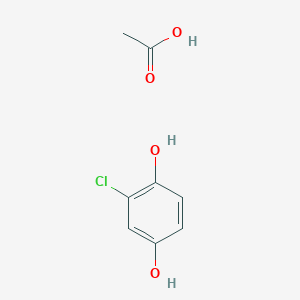
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)

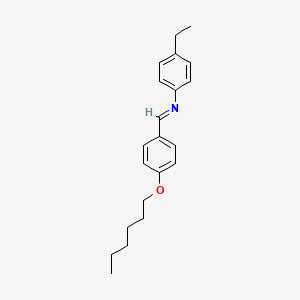
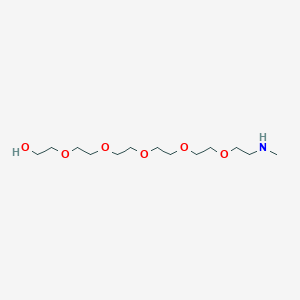
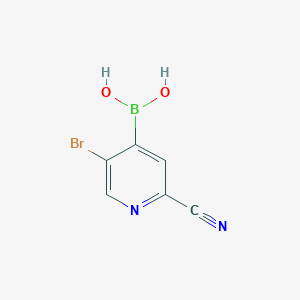
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
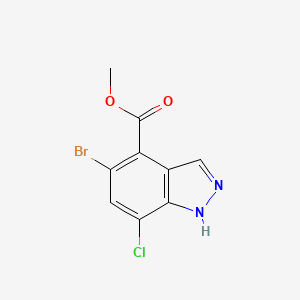
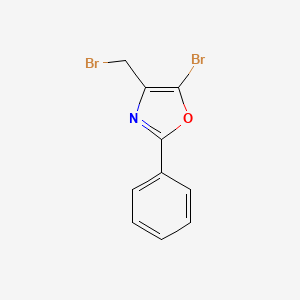
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
